Cas no 2094-03-3 (3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid)
![3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2094-03-3x500.png)
3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid
- [1,1'-Biphenyl]-2-carboxylicacid, 3'-fluoro-
- 2-(3-FLUOROPHENYL)BENZOIC ACID
- 3'-FLUORO-BIPHENYL-2-CARBOXYLIC ACID
- 2-biphenyl-3'-fluoro-carboxylic acid
- 2-Carboxy-3'-fluorobiphenyl
- 3'-Fluor-2-biphenylcarbonsaeure
- AKOS004117465
- 3'-fluorobiphenyl-2-carboxylic acid
- PS-7932
- CHEMBL4088163
- BB 0222503
- DTXSID20382214
- [1,1'-Biphenyl]-2-carboxylic acid, 3'-fluoro-
- GEZNPQHOTCPFEL-UHFFFAOYSA-N
- SCHEMBL269851
- MFCD03426488
- 3'-fluoro[1,1'-biphenyl]-2-carboxylic acid
- 2-Biphenyl-3'-fluoro-carboxylicacid
- 2094-03-3
- CS-0172967
- 3-FLUORO-BIPHENYL-2-CARBOXYLICACID
- 3'-fluoro-biphenyl-2-carboxylic acid, AldrichCPR
- 3'-Fluoro-[1,1'-biphenyl]-2-carboxylicacid
-
- MDL: MFCD03426488
- インチ: InChI=1S/C13H9FO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16)
- InChIKey: GEZNPQHOTCPFEL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C2=CC(=CC=C2)F)C(=O)O
計算された属性
- せいみつぶんしりょう: 216.05900
- どういたいしつりょう: 216.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.30000
- LogP: 3.19090
3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264;P270;P301+P312;P330;P501
- 危険カテゴリコード: 22
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:Room temperature
3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC11139-250mg |
3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid |
2094-03-3 | 250mg |
£25.00 | 2025-02-19 | ||
abcr | AB281119-1g |
3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid; . |
2094-03-3 | 1g |
€111.20 | 2024-04-18 | ||
Alichem | A019112529-5g |
3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid |
2094-03-3 | 95% | 5g |
$721.00 | 2023-09-02 | |
AstaTech | 81623-5/G |
2-BIPHENYL-3'-FLUORO-CARBOXYLIC ACID |
2094-03-3 | 97% | 5g |
$749 | 2023-09-16 | |
AstaTech | 81623-0.25/G |
2-BIPHENYL-3'-FLUORO-CARBOXYLIC ACID |
2094-03-3 | 97% | 0.25g |
$100 | 2023-09-16 | |
eNovation Chemicals LLC | Y1235281-250mg |
[1,1'-Biphenyl]-2-carboxylic acid, 3'-fluoro- |
2094-03-3 | 97% | 250mg |
$310 | 2023-05-17 | |
Fluorochem | 011490-5g |
3'-Fluoro-biphenyl-2-carboxylic acid |
2094-03-3 | 97% | 5g |
£564.00 | 2022-03-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-356798-250 mg |
3′-Fluoro-[1,1′-biphenyl]-2-carboxylic acid, |
2094-03-3 | 250MG |
¥872.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-356798A-1g |
3′-Fluoro-[1,1′-biphenyl]-2-carboxylic acid, |
2094-03-3 | 1g |
¥2655.00 | 2023-09-05 | ||
Ambeed | A979974-1g |
3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid |
2094-03-3 | 98% | 1g |
$112.0 | 2024-04-21 |
3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid 関連文献
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acidに関する追加情報
3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid
3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 2094-03-3) is a biaryl compound with a unique structure that combines a biphenyl system with a carboxylic acid group and a fluorine substituent. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of the fluorine atom at the 3' position of the biphenyl ring introduces interesting electronic and steric properties, making it a valuable molecule for both academic and industrial research.
The structure of 3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid consists of two phenyl rings connected by a single bond (biphenyl system), with a carboxylic acid group (-COOH) attached to the second position of one ring and a fluorine atom at the third position of the other ring. This arrangement creates a molecule with a high degree of symmetry and unique electronic characteristics. The biphenyl system is known for its stability and ability to participate in π-π interactions, which are crucial in many chemical reactions and biological processes.
Recent studies have highlighted the importance of fluorinated biphenyl compounds in drug discovery. The introduction of fluorine into organic molecules is a common strategy to improve pharmacokinetic properties such as bioavailability, metabolic stability, and target selectivity. In the case of 3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid, the fluorine substituent can modulate the electronic environment of the molecule, potentially enhancing its binding affinity to biological targets. This makes it a promising candidate for use in designing new drugs targeting various diseases.
The synthesis of 3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid involves several steps, including Friedel-Crafts acylation, nucleophilic aromatic substitution, and oxidation reactions. Researchers have explored various methods to optimize the synthesis process, focusing on improving yield and purity while minimizing environmental impact. For instance, recent advancements in catalytic systems and green chemistry have enabled more efficient pathways for synthesizing this compound.
In terms of applications, 3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid has shown potential in materials science as well. Its biphenyl structure makes it suitable for use in the development of advanced materials such as liquid crystals, polymers, and optoelectronic devices. The carboxylic acid group can serve as a reactive site for further functionalization, enabling the creation of materials with tailored properties.
Moreover, this compound has been studied for its role in chemical biology. The ability to modify the biphenyl system with different substituents allows researchers to investigate how structural changes influence molecular behavior. For example, studies have examined how the fluorine substituent affects the molecule's solubility, reactivity, and interaction with biological systems.
One area where 3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid has shown particular promise is in drug design targeting enzyme inhibitors. Its unique structure enables it to bind effectively to specific enzyme active sites, potentially leading to novel therapeutic agents. Recent research has focused on identifying optimal substitution patterns that maximize binding affinity while minimizing off-target effects.
In addition to its direct applications, this compound serves as an important building block in organic synthesis. Its ability to undergo various reactions such as coupling reactions (e.g., Suzuki-Miyaura coupling) makes it versatile for constructing complex molecules. Researchers have utilized it as an intermediate in the synthesis of more intricate biaryl compounds with diverse functionalities.
From an environmental perspective, understanding the fate and transport of 3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid is crucial for assessing its potential impact on ecosystems. Studies have been conducted to evaluate its degradation pathways under different environmental conditions (e.g., soil microbial activity). These findings are essential for developing strategies to mitigate any adverse effects associated with its use or disposal.
In conclusion, 3'-Fluoro-[1', 1-biphenyl]-2-carboxylic acid (CAS No: 2094-03-3) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials science. Ongoing research continues to uncover new insights into its properties and utility
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